molecular formula C26H18O4 B10878256 2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate

2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate

Cat. No.: B10878256
M. Wt: 394.4 g/mol
InChI Key: QNJMYEFVCJJOPE-UHFFFAOYSA-N
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Description

2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of benzoyloxy groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate typically involves the esterification of biphenyl derivatives with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The biphenyl core structure allows for interactions with aromatic receptors and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Benzoyloxy)[1,1’-biphenyl]-2-YL benzoate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

[2-(2-benzoyloxyphenyl)phenyl] benzoate

InChI

InChI=1S/C26H18O4/c27-25(19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-26(28)20-13-5-2-6-14-20/h1-18H

InChI Key

QNJMYEFVCJJOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=CC=C4

Origin of Product

United States

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